ASP7663
Übersicht
Beschreibung
ASP7663 is a chemical compound known for its role as a selective activator of the transient receptor potential ankyrin 1 (TRPA1) channel. This compound has been studied for its potential therapeutic effects, particularly in the context of gastrointestinal motility and pain management .
Wissenschaftliche Forschungsanwendungen
ASP7663 has been extensively studied for its scientific research applications, including:
Chemistry: Used as a tool compound to study the activation of TRPA1 channels.
Biology: Investigated for its effects on cellular calcium influx and neurotransmitter release.
Medicine: Explored for its potential therapeutic effects in treating gastrointestinal disorders and pain management.
Industry: Potential applications in the development of new pharmaceuticals targeting TRPA1 channels .
Wirkmechanismus
- ASP7663 is a selective activator of the TRPA1 ion channel . TRPA1 (Transient Receptor Potential Ankyrin 1) is a non-selective cation channel expressed in sensory neurons and involved in nociception (pain perception) and other physiological processes.
- This compound concentration-dependently increases intracellular Ca2+ concentration in human, rat, and mouse TRPA1-expressing cells .
- It also stimulates serotonin (5-HT) release from TRPA1-expressing enterochromaffin (EC) cells .
Target of Action
Biochemical Pathways
Result of Action
Biochemische Analyse
Biochemical Properties
ASP7663 plays a significant role in biochemical reactions, particularly as an agonist for the TRPA1 ion channel . It activates human, rat, and mouse TRPA1 receptors with similar EC50 values in vitro . The activation of these receptors by this compound leads to an increase in intracellular calcium concentration .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It has been found to stimulate the release of 5-HT from QGP-1 cells, a lineage of TRPA1-expressing EC cells . This suggests that this compound can influence cell function by modulating neurotransmitter release.
Molecular Mechanism
The molecular mechanism of action of this compound involves its role as a selective activator of the TRPA1 ion channel . It binds to these channels and activates them, leading to an increase in intracellular calcium concentration . This can influence various cellular processes, including neurotransmitter release, as seen in the case of 5-HT release from QGP-1 cells .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been observed to cause a reversible, dose-dependent decrease in colonic peristaltic-like complexes (CPMCs) frequency . This suggests that the effects of this compound can change over time and can be reversed upon removal of the compound.
Dosage Effects in Animal Models
In animal models, this compound has been shown to have dosage-dependent effects. For example, oral administration of this compound at doses of 0.3 and 1 mg/kg significantly shortened the prolonged bead expulsion time caused by loperamide . At higher doses of 1 and 3 mg/kg, this compound exhibited inhibitory effects on colorectal distension in rats .
Transport and Distribution
Given its role as a TRPA1 agonist, it is likely that it interacts with these ion channels in various cell types and tissues .
Subcellular Localization
As a TRPA1 agonist, it is likely to be localized at the cell membrane where TRPA1 channels are present .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ASP7663 involves the formation of (2E)-2-[7-Fluoro-1,2-dihydro-1-(2-methylpropyl)-2-oxo-3H-indol-3-ylidene]acetic acid. The reaction conditions typically include the use of organic solvents and catalysts to facilitate the formation of the indole ring and subsequent functionalization .
Industrial Production Methods: Industrial production of this compound would likely involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The process would also involve rigorous purification steps to achieve the desired purity levels .
Analyse Chemischer Reaktionen
Arten von Reaktionen: ASP7663 durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um verschiedene Derivate zu bilden.
Reduktion: Reduktionsreaktionen können die funktionellen Gruppen am Indolring modifizieren.
Substitution: Substitutionsreaktionen können verschiedene Substituenten am aromatischen Ring einführen
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid.
Substitution: Halogenierungsmittel oder Nucleophile unter sauren oder basischen Bedingungen
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene substituierte Indolderivate, die unterschiedliche biologische Aktivitäten haben können .
4. Wissenschaftliche Forschungsanwendungen
This compound wurde ausgiebig auf seine wissenschaftlichen Forschungsanwendungen untersucht, darunter:
Chemie: Wird als Werkzeugverbindung verwendet, um die Aktivierung von TRPA1-Kanälen zu untersuchen.
Biologie: Untersucht auf seine Auswirkungen auf den zellulären Kalziumeinstrom und die Neurotransmitterfreisetzung.
Medizin: Erforscht auf seine potenziellen therapeutischen Wirkungen bei der Behandlung von Magen-Darm-Erkrankungen und der Schmerzbehandlung.
Industrie: Potenzielle Anwendungen bei der Entwicklung neuer Arzneimittel, die auf TRPA1-Kanäle abzielen .
5. Wirkmechanismus
This compound entfaltet seine Wirkung durch die selektive Aktivierung des TRPA1-Kanals. Diese Aktivierung führt zu einem Anstieg der intrazellulären Kalziumspiegel, der verschiedene zelluläre Prozesse modulieren kann. Die Verbindung hat sich gezeigt, dass sie schützende Wirkungen auf das Herzgewebe hat und die gastrointestinale Motilität durch ihre Wirkung auf TRPA1 reguliert .
Ähnliche Verbindungen:
JT-010: Ein weiterer selektiver TRPA1-Aktivator mit ähnlichen biologischen Wirkungen.
PF-4840154: Eine Verbindung, die für ihre TRPA1-Aktivierungseigenschaften bekannt ist
Vergleich: this compound ist einzigartig in seiner hohen Selektivität und Potenz für die TRPA1-Aktivierung. Im Vergleich zu JT-010 und PF-4840154 hat this compound gezeigt, dass es eine ausgeprägtere Wirkung auf die gastrointestinale Motilität und die Schmerzbehandlung hat, was es zu einem wertvollen Werkzeug für die Forschung und potenzielle therapeutische Anwendungen macht .
Vergleich Mit ähnlichen Verbindungen
JT-010: Another selective TRPA1 activator with similar biological effects.
PF-4840154: A compound known for its TRPA1 activation properties
Comparison: ASP7663 is unique in its high selectivity and potency for TRPA1 activation. Compared to JT-010 and PF-4840154, this compound has been shown to have a more pronounced effect on gastrointestinal motility and pain management, making it a valuable tool for research and potential therapeutic applications .
Eigenschaften
IUPAC Name |
(2E)-2-[7-fluoro-1-(2-methylpropyl)-2-oxoindol-3-ylidene]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO3/c1-8(2)7-16-13-9(4-3-5-11(13)15)10(14(16)19)6-12(17)18/h3-6,8H,7H2,1-2H3,(H,17,18)/b10-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCVZUIGCNAAMIC-UXBLZVDNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=C(C=CC=C2F)C(=CC(=O)O)C1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CN1C2=C(C=CC=C2F)/C(=C\C(=O)O)/C1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401336557 | |
Record name | ASP-7663 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401336557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1190217-35-6 | |
Record name | ASP-7663 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401336557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of ASP7663?
A1: this compound is a selective agonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel [, , ]. This means it binds to and activates TRPA1 channels, leading to an influx of calcium ions into cells [].
Q2: What are the downstream effects of this compound activation of TRPA1 in different tissues?
A2: The downstream effects of this compound-mediated TRPA1 activation appear to be tissue-dependent:
- Cardiac Myocytes: this compound has been shown to reduce ischemia-reperfusion injury in rodent models, suggesting a protective role in cardiac tissue [].
- Colon: In mouse colon models, this compound activation of TRPA1 leads to a decrease in colonic motor activity, suggesting a potential role in regulating colonic motility [].
- Zebrafish Larvae: this compound induces increased swimming behavior, which is interpreted as a nociceptive-like phenotype in this model system []. This suggests a potential role of TRPA1 in pain signaling.
Q3: Has this compound shown efficacy in any disease models?
A3: Preclinical studies suggest potential therapeutic benefits of this compound:
- Cardiac Ischemia-Reperfusion Injury: In rodent models, this compound administration during reperfusion significantly reduced infarct size, indicating a protective effect against cardiac injury [].
- Constipation: While specific details are limited in the provided abstracts, there is mention of this compound being investigated in models of drug-induced constipation [].
Q4: Are there any known antagonists of this compound's action on TRPA1?
A4: Yes, HC030031 is a selective TRPA1 antagonist that has been shown to block the effects of this compound both in vitro and in vivo:
- In vitro: HC030031 dose-dependently inhibited this compound-induced calcium influx in HEK293 cells expressing TRPA1 [].
- In vivo: HC030031 blocked the this compound-induced increase in swimming behavior in zebrafish larvae, further supporting its role as a TRPA1 antagonist []. Additionally, HC030031 blocked the inhibitory effects of this compound on colonic motor activity in mice [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.